

# Aprutumab Ixadotin: A Technical Guide to an FGFR2-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2). It comprises a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent auristatin-based cytotoxic payload, an auristatin W derivative, via a non-cleavable linker. This technical guide provides an in-depth overview of the core components of aprutumab ixadotin, its mechanism of action, preclinical efficacy, and the outcomes of its Phase I clinical evaluation. The preclinical data demonstrated significant anti-tumor activity in FGFR2-positive cancer models. However, the first-in-human Phase I trial was terminated due to a narrow therapeutic window and poor tolerability in patients. This document consolidates the available quantitative data, details the experimental protocols employed in its preclinical assessment, and visualizes the key pathways and workflows.

## **Core Components and Mechanism of Action**

**Aprutumab ixadotin** is a complex molecule designed to selectively deliver a cytotoxic agent to cancer cells expressing FGFR2 on their surface.

Antibody: Aprutumab (BAY 1179470)



- A fully human monoclonal antibody that specifically targets and binds to the extracellular domain of FGFR2. This high-affinity binding is the first step in the targeted delivery of the cytotoxic payload.
- Target: Fibroblast Growth Factor Receptor 2 (FGFR2)
  - A receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1] FGFR2 is frequently overexpressed or amplified in various solid tumors, including gastric and triple-negative breast cancers, making it an attractive target for cancer therapy.
- Payload: Auristatin W Derivative
  - A potent synthetic antineoplastic agent belonging to the auristatin class of microtubule inhibitors. Upon release inside the target cell, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The exact structure of the innovative auristatin W derivative used in aprutumab ixadotin is not publicly disclosed.
- Linker: Non-cleavable Linker
  - The antibody and payload are connected through a stable, non-cleavable linker. This type
    of linker is designed to remain intact in the bloodstream, minimizing off-target toxicity. The
    release of the payload is dependent on the lysosomal degradation of the antibody
    following internalization of the ADC into the target cell.
- Conjugation Chemistry
  - The linker-payload is conjugated to the aprutumab antibody via lysine side chains. This
    results in a heterogeneous mixture of ADC molecules with a distribution of drug-toantibody ratios (DAR), with an average DAR of approximately 4.

#### **Mechanism of Action**

The proposed mechanism of action for **aprutumab ixadotin** follows the classical pathway for non-cleavable ADCs:



- Binding: The aprutumab component of the ADC binds to FGFR2 on the surface of a cancer cell.
- Internalization: The ADC-FGFR2 complex is internalized into the cell through endocytosis.
- Lysosomal Trafficking: The endosome containing the ADC-FGFR2 complex fuses with a lysosome.
- Degradation and Payload Release: Within the acidic environment of the lysosome, proteases degrade the aprutumab antibody, leading to the release of the auristatin W derivative payload, still attached to the linker and a lysine residue.
- Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.

#### **Preclinical Data**

The preclinical efficacy of **aprutumab ixadotin** was evaluated in a series of in vitro and in vivo studies.

### **In Vitro Efficacy**

The cytotoxic activity of **aprutumab ixadotin** was assessed against a panel of human cancer cell lines with varying levels of FGFR2 expression.



| Cell Line  | Cancer Type                      | FGFR2 Expression | IC50 (nM)                   |
|------------|----------------------------------|------------------|-----------------------------|
| SNU-16     | Gastric Cancer                   | High             | 0.097 - 0.83                |
| KATO III   | Gastric Cancer                   | High             | 0.097 - 0.83                |
| MFM-223    | Triple-Negative Breast<br>Cancer | High             | 0.097 - 0.83                |
| SUM-52PE   | Breast Cancer                    | High             | 0.097 - 0.83                |
| NCI-H716   | Colorectal Cancer                | High             | 0.097 - 0.83                |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | Low/Negative     | >100-fold less<br>sensitive |
| KYSE-180   | Esophageal Cancer                | Low/Negative     | >100-fold less<br>sensitive |
| 4T1        | Murine Breast Cancer             | Low/Negative     | >100-fold less<br>sensitive |

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

## **In Vivo Efficacy**

The anti-tumor activity of **aprutumab ixadotin** was evaluated in mouse xenograft models using both cell lines and patient-derived tumors.



| Model                           | Cancer Type                      | Treatment and<br>Dose                  | Outcome                            |
|---------------------------------|----------------------------------|----------------------------------------|------------------------------------|
| SNU-16 Xenograft                | Gastric Cancer                   | 5 mg/kg, i.v., once<br>weekly          | >90% tumor growth inhibition       |
| MFM-223 Xenograft               | Triple-Negative Breast<br>Cancer | 1 mg/kg and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume    |
| NCI-H716 Xenograft              | Colorectal Cancer                | 7.5 mg/kg, i.v., once weekly           | Notable inhibition of tumor growth |
| Patient-Derived Xenograft (PDX) | Gastric Cancer                   | Dose-dependent                         | Tumor regression                   |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast<br>Cancer | Dose-dependent                         | Tumor regression                   |

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

## **Clinical Trial Data (NCT02368951)**

A first-in-human, open-label, multicenter, Phase I dose-escalation trial was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **aprutumab ixadotin** in patients with advanced solid tumors known to be FGFR2-positive.

### **Study Design**

- Population: Patients with advanced, refractory solid tumors with known FGFR2 expression.
- Intervention: Aprutumab ixadotin administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg.
- Primary Endpoints: Safety, tolerability, and determination of the MTD.
- Secondary Endpoints: Pharmacokinetics and anti-tumor activity.

#### Results

The trial was terminated prematurely due to poor tolerability.



| Parameter                           | Result                                                                      |  |
|-------------------------------------|-----------------------------------------------------------------------------|--|
| Number of Patients                  | 20                                                                          |  |
| Dose Cohorts                        | 0.1 mg/kg to 1.3 mg/kg                                                      |  |
| Maximum Tolerated Dose (MTD)        | 0.2 mg/kg                                                                   |  |
| Dose-Limiting Toxicities (DLTs)     | Thrombocytopenia, proteinuria, corneal epithelial microcysts                |  |
| Most Common Grade ≥3 Adverse Events | Anemia, increased aspartate aminotransferase, proteinuria, thrombocytopenia |  |
| Efficacy                            | One patient with stable disease; no objective responses reported            |  |

Data from the publication of the NCT02368951 trial.

#### **Pharmacokinetics**

Pharmacokinetic analyses showed that the exposure to **aprutumab ixadotin** and its toxophore metabolite was approximately dose-proportional. The similar pharmacokinetic profiles of the total antibody and the ADC suggested good stability in plasma.

# Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of an ADC like **aprutumab ixadotin** using a tetrazolium-based (MTT) assay.[3][4]

- Cell Plating: Seed cancer cells (e.g., SNU-16 for high FGFR2 expression, MDA-MB-231 for low expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
- ADC Treatment: Prepare serial dilutions of aprutumab ixadotin and a non-targeting control ADC in cell culture medium. Replace the existing medium in the wells with the ADCcontaining medium.



- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

### In Vivo Xenograft Model

The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[5][6]

- Animal Model: Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) mixed with Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of **aprutumab ixadotin**). Administer the treatments intravenously (i.v.) via the tail vein according to the specified schedule (e.g., once weekly).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.



• Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

# Visualizations FGFR2 Signaling Pathway



Click to download full resolution via product page

Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

# **Aprutumab Ixadotin Mechanism of Action Workflow**





Click to download full resolution via product page

Caption: Workflow of Aprutumab Ixadotin from cell surface binding to apoptosis induction.



### In Vivo Xenograft Experiment Workflow



Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study of an ADC.

#### Conclusion

Aprutumab ixadotin represents a rationally designed ADC targeting FGFR2, a clinically relevant oncogene. Preclinical studies demonstrated its potent and selective anti-tumor activity in FGFR2-positive cancer models. However, the translation of this preclinical efficacy to a safe and effective clinical agent was unsuccessful, as evidenced by the early termination of the Phase I trial due to unacceptable toxicity at doses below the predicted therapeutic threshold. This case highlights the challenges in ADC development, particularly in predicting clinical toxicity from preclinical models, and underscores the importance of the therapeutic index. The data and methodologies presented in this guide provide a comprehensive overview of the development and initial clinical evaluation of aprutumab ixadotin for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of new compounds Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aprutumab Ixadotin: A Technical Guide to an FGFR2-Targeting Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-auristatin-based-payload]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com